Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H14O3. It is a derivative of indene, featuring a methoxy group and a carboxylate ester. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with indene or its derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production would require efficient catalysts and reaction conditions to minimize by-products and maximize output.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: Formation of 5-methoxy-2,3-dihydro-1H-indene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylate groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-3-8-5-10(12(13)15-2)6-9(8)7-11/h3-4,7,10H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBZZXRBXKIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2)C(=O)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80706210 | |
Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65844-46-4 | |
Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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